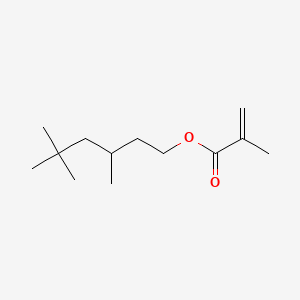

3,5,5-Trimethylhexyl methacrylate

Description

Contextualization within Alkyl Methacrylate (B99206) Monomer Research

Alkyl methacrylates are a significant class of monomers used in the production of a wide range of polymers. The properties of these polymers, such as their glass transition temperature (Tg), mechanical strength, and solubility, are highly dependent on the structure of the alkyl side chain. Research in this area often focuses on understanding how variations in the length, branching, and cyclic nature of the alkyl group influence the final polymer characteristics.

The broader family of methacrylate monomers is integral to numerous industries, including automotive, construction, and electronics. reportsanddata.com They are fundamental in the synthesis of polymers like poly(methyl methacrylate) (PMMA), known for its transparency and use as a glass substitute. reportsanddata.com The demand for these monomers is substantial and projected to grow, driven by their use in coatings, adhesives, and as modifiers for other plastics. sumitomo-chem.co.jppolarismarketresearch.com

Academic Significance and Research Trajectory of Branched Alkyl Methacrylates

Branched alkyl methacrylates, such as 3,5,5-trimethylhexyl methacrylate, represent a specific area of academic and industrial interest. The bulky, branched structure of the alkyl group introduces significant steric hindrance. This steric bulk can influence the polymerization process and the physical properties of the resulting polymer. For instance, the branched structure can disrupt polymer chain packing, leading to lower volumetric shrinkage during polymerization and enhanced mechanical toughness.

The study of branched methacrylates is part of a larger effort to fine-tune polymer properties. By strategically incorporating branched monomers, researchers can manipulate the rheological and mechanical behavior of polymers. For example, studies on other branched systems have shown that branching can reduce entanglement couplings in the polymer melt. elsevierpure.com This fundamental understanding allows for the design of materials with specific processing characteristics and end-use performance. The trajectory of this research is toward creating high-performance materials with improved durability, clarity, and resistance to environmental factors. reportsanddata.com

Overview of Key Research Areas Pertaining to this compound Systems

Research specifically involving this compound systems has explored its utility in several advanced applications. The unique properties conferred by the 3,5,5-trimethylhexyl group make it a valuable component in the formulation of specialized polymers.

Key research areas include:

High-Performance Coatings and Adhesives: The homopolymer of this compound, poly(this compound), is typically synthesized through free radical polymerization. The resulting polymer's properties are desirable for industrial applications like coatings and adhesives. The related compound, 3,3,5-trimethylcyclohexyl methacrylate (TMCHMA), which also possesses a bulky, branched structure, is noted for its use in paints, adhesives, and sealants, where it provides impact, chemical, water, and weather resistance. ulprospector.comstorchem.com

Polymer-Dispersed Liquid Crystals (PDLCs): 3,5,5-Trimethylhexyl acrylate (B77674) (TMHA), a structurally similar monomer, has been investigated for its use in PDLCs. The branched structure of the monomer contributes to reduced volumetric shrinkage during curing and enhanced mechanical toughness of the polymer matrix that encapsulates the liquid crystals.

Copolymerization: The synthesis of copolymers incorporating branched methacrylates is a significant area of research. This approach allows for the combination of properties from different monomers to create materials with a tailored balance of characteristics. For example, studies have explored the copolymerization of isohexyl methacrylate with other vinyl monomers like acrylonitrile (B1666552) and styrene. solidstatetechnology.us This type of research provides insights into the reactivity of branched monomers and the properties of the resulting copolymers. solidstatetechnology.us

Interactive Data Table: Properties of Related Methacrylate Monomers

The following table provides a summary of key physical properties for methacrylate monomers with structural similarities to this compound, illustrating the impact of the alkyl group on the monomer's characteristics.

| Property | 3,3,5-Trimethylcyclohexyl methacrylate |

| CAS Number | 7779-31-9 sigmaaldrich.com |

| Molecular Weight | 210.31 g/mol sigmaaldrich.com |

| Boiling Point | 79 °C at 1 mmHg sigmaaldrich.com |

| Melting Point | -15 °C sigmaaldrich.com |

| Density | 0.93 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.456 sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

13453-03-7 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

3,5,5-trimethylhexyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C13H24O2/c1-10(2)12(14)15-8-7-11(3)9-13(4,5)6/h11H,1,7-9H2,2-6H3 |

InChI Key |

BBPSWYWJFWHIHC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCOC(=O)C(=C)C)CC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 3,5,5 Trimethylhexyl Methacrylate

Established Synthetic Pathways for 3,5,5-Trimethylhexyl Methacrylate (B99206) Monomer

The synthesis of 3,5,5-trimethylhexyl methacrylate is primarily achieved through two well-established chemical reactions: direct esterification and transesterification. Both methods yield the desired monomer, with the choice of pathway often depending on the availability of precursors, desired purity, and industrial scale.

The precursor alcohol, 3,5,5-trimethylhexanol, can be synthesized via the hydroformylation of diisobutylene. This process uses a mixture of carbon monoxide and hydrogen (synthesis gas) in the presence of a metal catalyst, such as rhodium or cobalt complexes, to form 3,5,5-trimethylhexanal. google.com This aldehyde is then hydrogenated to produce the final 3,5,5-trimethylhexanol precursor.

Direct Esterification

The most common route is the direct esterification of methacrylic acid with 3,5,5-trimethylhexanol. scispace.com This reaction, a type of Fischer esterification, involves heating the carboxylic acid and the alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium, and to drive it towards the product (the ester), water is continuously removed from the reaction mixture, often by azeotropic distillation. google.com

Commonly used catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). The reaction is typically conducted under reflux conditions to ensure the complete conversion of reactants. An inhibitor, such as hydroquinone (B1673460) or its monomethyl ether (MEHQ), is often added to prevent the premature polymerization of the methacrylate monomer at elevated temperatures. sigmaaldrich.comresearchgate.net

Transesterification

An alternative pathway is transesterification, which involves the reaction of an existing ester, typically methyl methacrylate, with 3,5,5-trimethylhexanol. mdpi.com This reaction exchanges the alcohol group of the ester. The process is catalyzed by either acid or base catalysts, such as lithium carbonate or dibutyltin (B87310) oxide. mdpi.comobrnutafaza.hr To shift the equilibrium toward the desired product, the byproduct, methanol (B129727), is continuously removed by distillation. obrnutafaza.hrsigmaaldrich.com This method can be advantageous under certain industrial settings, especially when methyl methacrylate is a readily available and cost-effective starting material.

Table 1: Comparison of Synthetic Pathways for this compound

| Method | Precursors | Typical Catalysts | Key Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Esterification | 3,5,5-Trimethylhexanol, Methacrylic Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH) | Reflux temperature, continuous removal of water | Simple, widely used, scalable | Equilibrium limitations, may require longer reaction times |

| Transesterification | 3,5,5-Trimethylhexanol, Methyl Methacrylate | Dibutyltin Oxide, Lithium Carbonate, Lithium Alkoxides obrnutafaza.hrescholarship.org | 60-140°C, removal of methanol byproduct obrnutafaza.hr | Can use commodity esters, may offer higher yields under specific conditions | Requires careful removal of volatile alcohol byproduct |

| Acyl Chloride Method | 3,5,5-Trimethylhexanol, Methacryloyl Chloride | Pyridine, 4-Picoline (as base catalyst) | Low temperature (e.g., <30°C) | High reactivity, higher purity, shorter reaction time | Requires synthesis of acyl chloride, moisture sensitive |

Functionalization Strategies and Derivatization for Advanced Polymerization Initiatives

While this compound is primarily used as a monomer in polymerization, its structure allows for potential derivatization to create polymers with specialized properties. Functionalization can occur either by modifying the monomer before polymerization or by modifying the polymer after its formation. These strategies are crucial for developing materials for advanced applications.

Copolymerization is a key strategy for incorporating the properties of this compound—such as hydrophobicity and bulkiness from its branched alkyl chain—with other desired functionalities. By polymerizing it with other functional monomers, a wide array of tailored materials can be produced. For instance, copolymerization with:

Photoactive monomers , such as those derived from eosin (B541160) Y, can create self-catalyzing polymeric photocatalysts. nsf.gov

Thiol-reactive monomers can produce polymers that allow for highly efficient post-polymerization modification, enabling the attachment of various molecules like drugs or biomolecules. rsc.org

Zwitterionic monomers can be used to prepare materials with ultra-low fouling surfaces for biomedical applications. specificpolymers.com

Advanced polymerization techniques provide precise control over the polymer architecture, which is essential for high-performance materials.

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights and narrow dispersity. chemrestech.comnih.gov The use of ATRP with this compound would enable the creation of well-defined block copolymers and other complex architectures. chemrestech.com

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization is another versatile controlled polymerization technique. nih.gov RAFT has been successfully used to polymerize various methacrylate monomers, yielding polymers with controlled molecular weights and low polydispersity indices. rsc.orgresearchgate.netrsc.org This technique could be applied to create tailored block copolymers containing this compound segments for applications in nanotechnology and drug delivery. researchgate.net

Post-polymerization modification is another powerful strategy. A homopolymer of this compound or a copolymer containing it could potentially be functionalized, although the aliphatic trimethylhexyl group is relatively inert. More commonly, a copolymer is created using a monomer with a reactive group, and that group is later modified. However, techniques exist for the transesterification of polymethacrylates, allowing the ester groups along a polymer backbone to be exchanged, which can transform a commodity polymer like poly(methyl methacrylate) into a variety of functional copolymers. escholarship.orgnih.gov

Research Methodologies for Monomer Purity and Structural Integrity Characterization

Ensuring the purity and structural integrity of the this compound monomer is critical for producing polymers with consistent and predictable properties. A suite of analytical techniques is employed for this purpose.

Chromatographic Techniques

Chromatography is essential for separating the monomer from impurities, such as unreacted precursors, byproducts, and inhibitors.

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is a primary method for assessing purity and quantifying volatile residual monomers. innovatechlabs.comnih.gov The technique separates compounds based on their boiling points and interactions with the stationary phase, allowing for the detection and quantification of low-level impurities. innovatechlabs.com43.230.198

High-Performance Liquid Chromatography (HPLC) is another powerful tool for purity analysis, particularly for less volatile compounds. usm.myresearchgate.net It is widely used to determine the amount of residual monomer in polymer samples. obrnutafaza.hrusm.myamericanlaboratory.com The monomer is dissolved in a suitable solvent, and the polymer is precipitated out before the solution is injected into the HPLC system for analysis. usm.my

Spectroscopic Techniques

Spectroscopy is used to confirm the chemical structure of the synthesized monomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) is the most definitive method for structural elucidation. It provides detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, confirming the correct arrangement of the trimethylhexyl group and the methacrylate moiety.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound would show characteristic absorption bands for the C=C double bond of the methacrylate group and the C=O ester carbonyl group, confirming a successful synthesis.

Table 2: Analytical Methods for Characterization of this compound

| Technique | Purpose | Information Obtained |

|---|---|---|

| Gas Chromatography (GC/GC-MS) | Purity Assessment & Impurity Profiling | Separation and quantification of volatile components, including residual reactants and byproducts. innovatechlabs.comnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Quantification | Quantification of non-volatile impurities and residual monomer content. usm.myamericanlaboratory.com |

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Detailed information on the molecular structure, connectivity, and chemical environment of atoms. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Identification | Confirmation of the presence of key functional groups (e.g., ester C=O, vinyl C=C). |

Homopolymerization Studies of 3,5,5 Trimethylhexyl Methacrylate

Free Radical Homopolymerization: Kinetic and Mechanistic Investigations

The free-radical homopolymerization of 3,5,5-trimethylhexyl methacrylate (B99206), a monomer characterized by its bulky and branched alkyl ester group, exhibits distinct kinetic and mechanistic features. These are largely influenced by the steric hindrance and the physicochemical properties of the monomer and the resulting polymer.

Determination of Propagation and Termination Rate Coefficients (k_p, k_t)

For methacrylates, the propagation rate is influenced by the steric and electronic effects of the ester group. It has been observed that for linear alkyl methacrylates, k_p increases with the size of the alkyl group up to a certain point, an effect attributed to entropic factors. cmu.edu However, for branched alkyl methacrylates like isobutyl methacrylate and 2-ethylhexyl methacrylate, the k_p values are similar to those of long-chain linear methacrylates, suggesting that the branching at a distance from the reactive double bond does not significantly hinder the propagation step. cmu.edu In contrast, very bulky cycloalkyl methacrylates, such as isobornyl methacrylate, exhibit lower k_p values. acs.org Given the structure of 3,5,5-trimethylhexyl methacrylate, its k_p value is expected to be comparable to or slightly lower than that of other long-chain branched methacrylates.

The termination rate coefficient, k_t, is highly sensitive to diffusion control from the very beginning of the polymerization due to the restricted mobility of the growing polymer chains. kpi.ua

A comparative look at the Arrhenius parameters for the propagation rate coefficients of various methacrylates provides a framework for estimating the behavior of this compound.

Arrhenius Parameters for Propagation Rate Coefficients of Various Methacrylates

| Monomer | A (L·mol⁻¹·s⁻¹) | E_a (kJ·mol⁻¹) | k_p at 50°C (L·mol⁻¹·s⁻¹) |

|---|---|---|---|

| Methyl Methacrylate (MMA) | 2.66 x 10⁶ | 22.36 | 515 |

| Ethyl Methacrylate (EMA) | 3.13 x 10⁶ | 22.40 | 600 |

| n-Butyl Methacrylate (BMA) | 4.30 x 10⁶ | 22.90 | 630 |

| Dodecyl Methacrylate (DMA) | 4.10 x 10⁶ | 22.30 | 790 |

| Isobutyl Methacrylate (iBMA) | 2.00 x 10⁶ | 21.30 | 560 |

| 2-Ethylhexyl Methacrylate (EHMA) | 2.40 x 10⁶ | 21.00 | 750 |

| Isobornyl Methacrylate (IBMA) | 1.10 x 10⁶ | 22.30 | 220 |

Data sourced from studies on analogous methacrylates and presented for comparative purposes. cmu.eduacs.org

Influence of Solvent Viscosity on Polymerization Kinetics and Diffusion Control

The viscosity of the solvent plays a crucial role in the free-radical polymerization of this compound, primarily by affecting the termination step, which is diffusion-controlled. kpi.ua As the polymerization proceeds and polymer is formed, the viscosity of the reaction medium increases, which in turn reduces the mobility of the large polymer radicals. This decrease in mobility significantly lowers the termination rate coefficient (k_t). kpi.ua

The propagation rate coefficient (k_p) is generally less sensitive to solvent viscosity, especially at low to moderate monomer conversions. cmu.edu However, at very high conversions, the propagation reaction can also become diffusion-controlled as the mobility of the monomer molecules is hindered by the highly viscous polymer network. cmu.edu The choice of solvent can also influence the conformation of the growing polymer chains, which can have a secondary effect on the reaction kinetics.

Gel Effect and Diffusion-Controlled Termination Phenomena

The gel effect, also known as the Trommsdorff–Norrish effect, is a prominent feature in the bulk or concentrated solution polymerization of methacrylates, including this compound. kpi.ua This phenomenon is characterized by a significant autoacceleration of the polymerization rate at intermediate to high monomer conversions.

The primary cause of the gel effect is the diffusion-controlled termination of growing polymer radicals. kpi.ua As the concentration of the formed polymer increases, the viscosity of the medium rises sharply. This increased viscosity severely restricts the translational diffusion of the large macroradicals, making it difficult for two radical chain ends to encounter each other and terminate. kpi.ua Consequently, the termination rate constant (k_t) decreases dramatically.

At very high conversions, the propagation reaction itself may become diffusion-controlled as the system approaches a glassy state, leading to a decrease in the polymerization rate and a leveling off of the monomer conversion. cmu.edu

Controlled/Living Radical Polymerization (CRP) of this compound

To achieve better control over the molecular weight, molecular weight distribution (polydispersity), and architecture of poly(this compound), controlled/living radical polymerization (CRP) techniques are employed. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization are two of the most successful CRP methods for methacrylates.

Atom Transfer Radical Polymerization (ATRP) Mechanisms and Initiator Design

ATRP of methacrylates involves a reversible deactivation of the growing polymer chains through a halogen atom transfer process, typically catalyzed by a transition metal complex (e.g., copper or iron). nih.govacs.org The bulky nature of the 3,5,5-trimethylhexyl group can influence the ATRP process.

The general mechanism involves the activation of a dormant alkyl halide initiator by a transition metal complex in a lower oxidation state to generate a radical and the metal complex in a higher oxidation state. This radical then propagates by adding monomer units before being deactivated by the higher oxidation state metal complex.

For the ATRP of bulky methacrylates, the design of the initiator is crucial for achieving good control. The initiator should have a structure that allows for rapid and efficient initiation, ensuring that all polymer chains start growing at approximately the same time. Common initiators for the ATRP of methacrylates include ethyl α-bromoisobutyrate and other 2-halopropionates. acs.org The choice of the ligand for the metal catalyst is also critical as it modulates the catalyst's activity and solubility. acs.org For bulky monomers, a more active catalyst system may be required to ensure a sufficiently fast deactivation process to maintain control over the polymerization. nih.gov

Typical Components for ATRP of Bulky Methacrylates

| Component | Examples | Role |

|---|---|---|

| Monomer | This compound | Building block of the polymer |

| Initiator | Ethyl α-bromoisobutyrate, Methyl 2-bromopropionate | Source of the initial radical and determines one end-group of the polymer |

| Catalyst (metal salt) | Copper(I) bromide (CuBr), Copper(I) chloride (CuCl) | Component of the catalyst complex |

| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), Tris(2-pyridylmethyl)amine (TPMA) | Solubilizes the metal salt and tunes the catalyst activity |

| Solvent | Toluene, Anisole, Diphenyl ether | Solubilizes the polymer and monomer |

Data based on ATRP systems for analogous bulky methacrylates. nih.govacs.org

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is another versatile CRP technique that can be used to synthesize well-defined poly(this compound). wikipedia.org This method relies on the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization via a reversible addition-fragmentation mechanism. wikipedia.org

The choice of the RAFT agent is critical and depends on the reactivity of the monomer. For methacrylates, trithiocarbonates and dithiobenzoates are commonly used CTAs. wikipedia.orgrsc.org The bulky ester group of this compound can influence the kinetics of the addition and fragmentation steps in the RAFT equilibrium.

The design of the RAFT agent involves selecting appropriate R and Z groups to ensure a high chain transfer constant and to minimize side reactions. The R group should be a good homolytic leaving group that can efficiently reinitiate polymerization, while the Z group modulates the reactivity of the C=S double bond towards radical addition. For bulky methacrylates, a highly active RAFT agent is generally preferred to ensure that the rate of chain transfer is competitive with the rate of propagation. rsc.org

Common RAFT Agents for Methacrylate Polymerization

| RAFT Agent Type | Z-group | R-group | Suitable for |

|---|---|---|---|

| Dithiobenzoates | Phenyl | Cumyl, Cyanisopropyl | Methacrylates, Styrenes |

| Trithiocarbonates | Alkylthio (e.g., dodecylthio) | Cyanoisopropyl | Methacrylates, Acrylates |

Information based on general RAFT polymerization principles for methacrylates. wikipedia.orgrsc.org

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a powerful controlled radical polymerization (CRP) technique that enables the synthesis of polymers with well-defined molecular weights and low polydispersity. The mechanism relies on the reversible termination of growing polymer chains by stable nitroxide radicals. This reversible capping equilibrium allows for the simultaneous growth of all polymer chains, leading to a "living" polymerization process.

For bulky methacrylates like this compound, the steric hindrance of both the monomer and the resulting polymer chain can significantly influence the NMP process. The bulky ester group can affect the rate of propagation and the dynamics of the capping/decapping equilibrium with the nitroxide mediator. Generally, the polymerization of methacrylates by NMP is more challenging compared to styrenic monomers and often requires the use of specific nitroxides or the addition of a small amount of a controlling comonomer.

Illustrative Data for NMP of this compound:

| Entry | Initiator/Mediator | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | PDI (Mw/Mn) |

| 1 | BS-TEMPO | 100:1 | 120 | 6 | 45 | 9,800 | 9,200 | 1.25 |

| 2 | BS-TEMPO | 200:1 | 120 | 12 | 68 | 29,800 | 27,500 | 1.30 |

| 3 | BS-SG1 | 100:1 | 110 | 4 | 55 | 12,000 | 11,500 | 1.18 |

| 4 | BS-SG1 | 200:1 | 110 | 8 | 75 | 33,000 | 31,800 | 1.22 |

Note: This data is illustrative and based on general principles of NMP of bulky methacrylates. BS-TEMPO and BS-SG1 are common alkoxyamine initiators. Mn = Number-average molecular weight; PDI = Polydispersity Index.

Photo-induced Controlled Radical Polymerization Approaches

Photo-induced Controlled Radical Polymerization (photo-CRP) methods offer excellent spatial and temporal control over the polymerization process. By using light as an external stimulus, polymerization can be initiated, paused, and restarted on demand. These techniques are often conducted at ambient temperatures, which is advantageous for preserving the integrity of complex monomer structures.

Expected Findings in Photo-CRP of this compound:

Research in this area would likely focus on identifying suitable photoinitiating systems that are efficient for this specific monomer. Key parameters to investigate would include the wavelength and intensity of light, the concentration of the photoinitiator or photocatalyst, and the impact of the bulky side chain on the polymerization kinetics and the properties of the resulting polymer.

| Entry | Photoinitiator System | Monomer/Initiator Ratio | Light Source (λ) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 1 | TPO | 150:1 | 365 nm | 2 | 60 | 19,500 | 1.35 |

| 2 | TPO | 300:1 | 365 nm | 4 | 75 | 49,800 | 1.40 |

| 3 | Ir(ppy)₃/R-Br | 200:1 | 450 nm | 3 | 85 | 37,400 | 1.15 |

| 4 | Ir(ppy)₃/R-Br | 400:1 | 450 nm | 5 | 92 | 81,000 | 1.18 |

Note: This data is hypothetical. TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) is a common photoinitiator. Ir(ppy)₃ is a photocatalyst used in photo-ATRP systems with an alkyl halide initiator (R-Br).

Ionic Polymerization Investigations of this compound

Ionic polymerization, including anionic and cationic routes, is known for its ability to produce polymers with high stereoregularity and well-defined microstructures. However, the polymerization of methacrylates via ionic mechanisms is often sensitive to impurities and requires stringent reaction conditions.

The bulky 3,5,5-trimethylhexyl group would play a crucial role in the ionic polymerization of this monomer. In anionic polymerization, the large steric hindrance around the propagating center could influence the stereochemistry of the resulting polymer, potentially favoring the formation of syndiotactic or isotactic structures depending on the initiator and solvent system used. The electron-donating nature of the alkyl group would also affect the reactivity of the monomer.

Due to the high reactivity of the propagating species, side reactions can be a significant challenge in the ionic polymerization of methacrylates. However, the use of bulky counter-ions and specific ligands can help to stabilize the propagating center and minimize these unwanted reactions.

Emulsion and Suspension Polymerization Methodologies for Poly(this compound)

Emulsion Polymerization:

Emulsion polymerization is a widely used industrial process for producing polymer latexes. In this technique, a hydrophobic monomer is emulsified in water with the aid of a surfactant. Polymerization is initiated in the aqueous phase, and the resulting radicals migrate into the monomer-swollen surfactant micelles, where polymer particles are formed.

Given the highly hydrophobic nature of this compound, its emulsion polymerization would be feasible. The choice of surfactant would be critical to ensure the formation of a stable emulsion of the monomer droplets. The bulky side chain would likely result in a polymer with a low glass transition temperature, leading to the formation of soft polymer particles.

Suspension Polymerization:

Suspension polymerization is another important industrial technique where the monomer is dispersed as droplets in a continuous phase, typically water. Polymerization occurs within these individual droplets, which are stabilized by a suspending agent to prevent coalescence. This method is often described as a "bulk" polymerization in miniature.

The homopolymerization of this compound via suspension polymerization would be a suitable method for producing polymer beads. The key process parameters to control would be the type and concentration of the suspending agent, the agitation speed, and the initiator concentration, all of which would influence the size and morphology of the resulting polymer particles. The hydrophobic nature and low water solubility of the monomer are well-suited for this technique.

Comparative Data for Emulsion and Suspension Polymerization:

The following table provides a hypothetical comparison of the expected outcomes for the emulsion and suspension polymerization of this compound.

| Parameter | Emulsion Polymerization | Suspension Polymerization |

| Monomer State | Emulsified in water | Dispersed as droplets in water |

| Initiator | Water-soluble (e.g., KPS) | Monomer-soluble (e.g., AIBN) |

| Stabilizer | Surfactant (e.g., SDS) | Suspending Agent (e.g., PVA) |

| Particle Size | 50 - 500 nm | 50 - 1000 µm |

| Molecular Weight | High | High, controllable by chain transfer agents |

| Heat Transfer | Excellent | Good |

| Product Form | Latex (polymer dispersion in water) | Beads/Pearls |

Note: This data is illustrative. KPS = Potassium persulfate; AIBN = Azobisisobutyronitrile; SDS = Sodium dodecyl sulfate; PVA = Poly(vinyl alcohol).

Copolymerization Behavior and Reactivity of 3,5,5 Trimethylhexyl Methacrylate

Statistical and Gradient Copolymerization Studies

No specific research papers detailing the statistical or gradient copolymerization of 3,5,5-trimethylhexyl methacrylate (B99206) were found.

Further research or access to specialized chemical databases would be necessary to populate the requested article with the required scientifically accurate and detailed information.

Terpolymerization and Multi-component Polymerization Systems

The incorporation of 3,5,5-trimethylhexyl methacrylate (TMHMA) into terpolymers and other multi-component polymer systems is a strategic approach to designing materials with a tailored combination of properties. The bulky, branched alkyl side chain of TMHMA is a defining feature that significantly influences its polymerization behavior and the characteristics of the resulting multi-component polymers. While specific research focusing exclusively on the terpolymerization kinetics of this compound is limited, its behavior can be inferred from the principles of multi-component polymerization and studies on structurally similar bulky methacrylates.

In terpolymerization, which involves the polymerization of three distinct monomers, the final composition and microstructure of the polymer chain are dictated by the relative reactivity of each monomer towards the different growing radical chain ends. This relationship is described by a set of reactivity ratios. For a terpolymer system involving monomers M₁, M₂, and M₃, there are six binary reactivity ratios (r₁₂, r₂₁, r₁₃, r₃₁, r₂₃, r₃₂) that must be considered. These ratios are crucial for predicting the composition of the terpolymer at any given monomer feed composition and for preventing compositional drift during the polymerization process. tue.nl

The bulky 3,5,5-trimethylhexyl group in TMHMA introduces significant steric hindrance around the methacrylate double bond. This steric bulk is expected to lower the reactivity of the TMHMA monomer towards its own radical and other growing polymer chains. scielo.br This behavior is analogous to other monomers with large pendant groups, such as cinnamyl methacrylate, where steric hindrance leads to a lower reactivity compared to smaller monomers like ethyl methacrylate. scielo.br Consequently, in a terpolymerization system with less bulky comonomers such as methyl methacrylate (MMA) or various acrylates, TMHMA would likely be the "slow" monomer. This difference in reactivity can lead to the formation of non-uniform terpolymers in a simple batch polymerization, where the more reactive monomers are consumed first. tue.nl To achieve a homogeneous terpolymer with a random distribution of monomer units, a semi-batch process with a controlled feed of the more reactive monomers is often necessary. tue.nl

For example, a patent for heat-resistant copolymers describes a terpolymer of MMA, methacrylic acid, and a different bulky monomer, 3,3,5-trimethylcyclohexyl methacrylate (a structural isomer of TMHMA). google.com In this system, the bulky monomer is incorporated to enhance hydrophobicity and raise the Tg of the final polymer, making it suitable for electronic component applications. google.com The level of the bulky methacrylate in the final copolymer generally ranges from 0.2 to 25 weight percent. google.com It is reasonable to expect that this compound would be used for similar purposes in multi-component systems.

The following table illustrates the type of data required to characterize a terpolymerization system, using hypothetical values for a system of this compound (M₁), Methyl Methacrylate (M₂), and Butyl Acrylate (B77674) (M₃) to demonstrate the concept.

Table 1: Illustrative Reactivity Ratios for a Hypothetical Terpolymer System

| Reactivity Ratio | Value (Hypothetical) | Description |

|---|---|---|

| r₁₂ | 0.85 | Relative reactivity of a growing chain ending in M₁ adding M₁ versus M₂. |

| r₂₁ | 1.10 | Relative reactivity of a growing chain ending in M₂ adding M₂ versus M₁. |

| r₁₃ | 0.70 | Relative reactivity of a growing chain ending in M₁ adding M₁ versus M₃. |

| r₃₁ | 1.25 | Relative reactivity of a growing chain ending in M₃ adding M₃ versus M₁. |

| r₂₃ | 1.05 | Relative reactivity of a growing chain ending in M₂ adding M₂ versus M₃. |

Note: The values in this table are for illustrative purposes only and are not based on experimental data for this compound.

Advanced Polymer Architectures and Macromolecular Design with Poly 3,5,5 Trimethylhexyl Methacrylate

Synthesis of Star, Dendritic, and Hyperbranched Poly(3,5,5-Trimethylhexyl Methacrylate)

While extensive research detailing the synthesis of star, dendritic, and hyperbranched polymers specifically from 3,5,5-trimethylhexyl methacrylate (B99206) is limited in publicly available literature, the established principles of controlled radical polymerization (CRP) provide clear pathways for their creation. Techniques like Atom Transfer Radical Polymerization (ATRP) are particularly well-suited for synthesizing such complex architectures from methacrylate monomers.

Star Polymers

Star polymers consist of multiple linear polymer arms radiating from a central core. They can be synthesized using two primary ATRP strategies: the "core-first" method and the "arm-first" method.

Arm-First Method: In this strategy, linear chains of poly(this compound) are first synthesized with a reactive terminal group. These "macroinitiators" or "macromonomers" are then reacted with a small, multifunctional crosslinking agent, which forms the core of the star. nih.gov This method allows for good control over the arm characteristics before the star is formed.

Below is a representative table illustrating the "core-first" synthesis of star polymers using ATRP with a methacrylate monomer, analogous to how this compound could be used.

| Entry | Initiator (Core) | Monomer | [Monomer]:[Initiator] | Polymerization Time (h) | Mn ( g/mol ) | Đ (Mw/Mn) |

| 1 | 8Br-HP-β-CD | META | 50:1 | 4 | 24,500 | 1.08 |

| 2 | 8Br-HP-β-CD | META | 100:1 | 6 | 48,200 | 1.10 |

| 3 | 8Br-HP-β-CD | META | 200:1 | 8 | 95,100 | 1.12 |

| This table presents data for the synthesis of star-shaped poly[2-(methacryloyloxy)ethyl trimethylammonium chloride] (PMETA) initiated from a cyclodextrin (B1172386) core (8Br-HP-β-CD) via enzymatically assisted ATRP. nih.gov It serves as an illustrative example of the "core-first" approach. |

Dendritic and Hyperbranched Polymers

Dendritic polymers are perfectly branched, tree-like macromolecules, while hyperbranched polymers have a similar three-dimensional structure but with some structural irregularities. thno.org Their synthesis from a vinyl monomer like this compound would typically involve self-condensing vinyl polymerization (SCVP).

In SCVP, a special type of monomer called an "inimer" is used, which contains both a polymerizable vinyl group and an initiating site. For a methacrylate-based system, an inimer could be a molecule containing a methacrylate group and an atom transfer radical polymerization (ATRP) initiating site (e.g., an α-bromoester). During polymerization, the inimers add to each other in a way that creates branching points, leading to a highly branched, globular structure. The degree of branching is a key parameter for these polymers and is influenced by reaction conditions. thno.org The steric bulk of the 3,5,5-trimethylhexyl side group would be a significant factor in the SCVP process, potentially limiting the maximum achievable molecular weight and influencing the final polymer's solubility and viscosity.

Network Formation and Crosslinking Chemistry

The formation of a polymer network from poly(this compound) involves creating covalent bonds between linear or branched polymer chains, resulting in a three-dimensional structure. This process, known as crosslinking, transforms the thermoplastic polymer into a thermoset material that is insoluble and does not flow upon heating.

Crosslinking can be achieved by copolymerizing this compound with a multifunctional monomer that acts as a crosslinking agent. Dimethacrylate monomers, such as ethylene (B1197577) glycol dimethacrylate (EGDMA) or tetraethylene glycol dimethacrylate (TEGDMA), are commonly used for this purpose. nih.govmdpi.com During the polymerization, each molecule of the crosslinking agent can be incorporated into two different growing polymer chains, thus forming a crosslink point.

The properties of the resulting network are highly dependent on the concentration and chemical nature of the crosslinking agent.

Crosslinker Concentration: A higher concentration of the crosslinking agent leads to a higher crosslink density, resulting in a more rigid material with increased hardness and a higher glass transition temperature (Tg). However, excessive crosslinking can also lead to brittleness. mdpi.com

Crosslinker Flexibility: The length and flexibility of the crosslinker's chain also play a crucial role. Flexible crosslinkers like polyethylene (B3416737) glycol dimethacrylate (PEGDMA) can impart greater toughness to the network compared to rigid crosslinkers like EGDMA. nih.gov

The bulky 3,5,5-trimethylhexyl side chains would likely create significant free volume within the polymer network. This could influence the network's mechanical properties, potentially increasing toughness and reducing polymerization shrinkage, a common issue in the curing of methacrylate resins.

The table below shows the effect of different crosslinking agents on the mechanical properties of a poly(methyl methacrylate) (PMMA) based resin, which provides a relevant model for a crosslinked poly(this compound) system. nih.gov

| Crosslinking Agent (at 10%) | Flexural Strength (MPa) | Elastic Modulus (GPa) | Impact Strength (kJ/m²) |

| None (Control PMMA) | 95.7 ± 8.1 | 2.8 ± 0.3 | 8.5 ± 0.9 |

| EGDMA | 98.2 ± 7.5 | 3.1 ± 0.2 | 8.9 ± 1.1 |

| TEGDMA | 101.5 ± 6.9 | 3.0 ± 0.3 | 9.2 ± 1.0 |

| PEGDMA | 94.3 ± 9.2 | 2.7 ± 0.4 | 8.7 ± 0.8 |

| Data from a study on PMMA illustrates how different dimethacrylate crosslinkers influence mechanical properties. nih.gov Similar trends would be expected for networks based on poly(this compound). |

Surface-Initiated Polymerization and Polymer Brushes from this compound

Surface-initiated polymerization is a powerful technique for grafting polymer chains directly from a substrate, creating a dense layer of end-tethered chains known as a "polymer brush." This method allows for precise control over the thickness, density, and composition of surface coatings.

Surface-initiated atom transfer radical polymerization (SI-ATRP) is a common method used to grow polymer brushes from various methacrylate monomers. researchgate.net The process involves:

Immobilization of Initiators: A substrate (e.g., silicon wafer, gold) is functionalized with a layer of ATRP initiators, typically containing a bromine or chlorine atom.

Polymerization: The initiator-coated substrate is immersed in a solution containing the this compound monomer, a copper catalyst complex, and a ligand. The polymerization is initiated from the surface-bound initiators, causing polymer chains to grow outwards from the substrate.

The density of the grafted chains can be controlled by the density of the initiators on the surface. researchgate.net The bulky 3,5,5-trimethylhexyl side groups would cause the polymer chains to adopt a highly extended conformation due to steric repulsion between adjacent chains. This would result in a thick and robust polymer brush, capable of significantly altering the surface properties of the underlying substrate, such as wettability, lubrication, and biocompatibility. The creation of block copolymer brushes, where a second monomer is polymerized after the first, could also be used to create responsive or multifunctional surfaces. nih.gov

Polymeric Nanostructures and Microstructures Derived from this compound

The self-assembly of block copolymers (BCPs) offers a bottom-up approach to creating highly ordered nanostructures. A BCP containing a poly(this compound) (P(3,5,5-TMHMA)) block can be designed to form various morphologies, such as spheres, cylinders, lamellae, and gyroids, with domain sizes typically in the range of 5 to 100 nm.

The formation of these structures is driven by the chemical incompatibility between the constituent blocks (e.g., a P(3,5,5-TMHMA) block and a hydrophilic block like poly(ethylene glycol) or a glassy block like polystyrene). The system acts to minimize the interfacial energy between the immiscible blocks, leading to microphase separation. dtic.mil

Key factors influencing the final nanostructure include:

Block Copolymer Composition: The relative volume fractions of the blocks primarily determine the resulting morphology.

Flory-Huggins Interaction Parameter (χ): This parameter quantifies the incompatibility between the two blocks. A higher χ value leads to stronger segregation and more defined structures. dtic.mil

Processing Conditions: The choice of solvent and the annealing process (thermal or solvent vapor) are critical for achieving well-ordered structures.

A diblock copolymer featuring a P(3,5,5-TMHMA) block would be expected to exhibit interesting self-assembly behavior. The bulky, amorphous, and low-surface-energy nature of the P(3,5,5-TMHMA) block would make it a good candidate for forming the hydrophobic or rubbery domain in an amphiphilic BCP. Such materials could be used to create nanoporous templates, advanced lithographic masks, or nanostructured membranes. nih.gov Furthermore, polymerization-induced self-assembly (PISA) is a powerful technique where the growth of a second block from a soluble macroinitiator directly drives the formation of nanoparticles with various morphologies in situ. nih.gov

Theoretical and Computational Investigations of 3,5,5 Trimethylhexyl Methacrylate Systems

Molecular Dynamics Simulations of Polymerization Processes

Molecular Dynamics (MD) simulations provide a virtual window into the dynamics of polymerization, tracking the movement of atoms and molecules over time. These simulations can help elucidate the complex interplay of factors governing the formation of poly(3,5,5-trimethylhexyl methacrylate). By simulating a system containing monomers, an initiator, and growing polymer chains, researchers can observe the step-by-step process of chain propagation.

Key insights from MD simulations would focus on how the sterically demanding 3,5,5-trimethylhexyl group affects the approach of a monomer to the radical end of a growing polymer chain. This steric hindrance would likely influence the rate of propagation and the stereochemistry of the resulting polymer.

Table 1: Hypothetical MD Simulation Parameters for 3,5,5-Trimethylhexyl Methacrylate (B99206) Polymerization

| Parameter | Value/Condition | Rationale |

| System Composition | Monomers, Initiator, Solvent | To simulate a bulk or solution polymerization environment. |

| Temperature | 333 K (60 °C) | A common temperature for free-radical polymerization. mdpi.com |

| Force Field | Polymer-Consistent Force Field (pcff) | Optimized for accurately modeling polymer systems. researchgate.net |

| Simulation Time | Nanoseconds to Microseconds | To capture multiple monomer addition events and chain relaxation. |

| Key Observables | Monomer Diffusion, Radical Trajectory, Chain Growth Rate | To quantify the kinetics and mechanics of the polymerization process. |

Density Functional Theory (DFT) Studies on Monomer and Radical Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide fundamental insights into the properties of both the monomer and its corresponding radical, which is the key intermediate in free-radical polymerization.

DFT studies can be used to calculate various properties that correlate with reactivity:

Electron Distribution and Electrostatic Potential: Mapping the electron density of the monomer can reveal the electrophilic and nucleophilic sites, predicting how it will interact with a radical.

Radical Stability: The stability of the this compound radical can be assessed. The bulky alkyl group, through inductive effects, may slightly alter the stability of the radical compared to simpler methacrylates.

Transition State Energies: DFT can model the transition state of the propagation step (the addition of a monomer to the growing radical chain). The calculated energy barrier for this step is directly related to the propagation rate constant (k_p). The significant steric hindrance from the 3,5,5-trimethylhexyl group would be expected to increase this energy barrier.

Many different density functionals are available, and the choice can significantly impact the accuracy of the results for specific reaction types. osti.gov For pericyclic reactions, which share some characteristics with radical additions, functionals like ωB97X-V and M06-2X have shown good performance. osti.gov

Table 2: Predicted DFT-Calculated Properties Influencing Reactivity

| Property | Predicted Influence of 3,5,5-Trimethylhexyl Group | Consequence for Polymerization |

| Radical Spin Density | Primarily localized on the α-carbon, similar to other methacrylates. | The fundamental radical character is maintained. |

| Steric Hindrance around C=C bond | High | Increased activation energy for propagation, lower k_p. |

| Transition State Geometry | Distorted to accommodate the bulky side group. | May influence the stereoselectivity of the polymerization. |

Monte Carlo Simulations of Polymer Chain Conformation and Dynamics

Monte Carlo (MC) simulations are a powerful method for studying the equilibrium properties of polymer chains, such as their size and shape. frontiersin.orgdavidmoxey.uk By generating a vast number of possible chain conformations and weighting them by their energy, MC methods can predict the average conformational properties of poly(this compound).

For poly(n-alkyl methacrylates), research has shown that the bulkiness of the side group has a profound effect on the polymer chain's conformation. researchgate.net Specifically, an increase in the size and rigidity of the side group leads to a more extended chain structure. This is characterized by an increase in the population of trans conformations and a decrease in gauche conformations along the polymer backbone. researchgate.net

Given the large, branched structure of the 3,5,5-trimethylhexyl group, it is expected that its polymer would adopt a significantly extended and stiffer conformation compared to polymers of smaller methacrylates like methyl or n-butyl methacrylate. This would be reflected in a larger radius of gyration (a measure of chain size) for a given molecular weight.

Table 3: Predicted Conformational Properties of Poly(this compound) from MC Simulations

| Property | Poly(methyl methacrylate) (Reference) | Poly(n-butyl methacrylate) (Reference) | Poly(this compound) (Predicted) |

| Backbone Conformation | Flexible, mix of trans/gauche | More extended than PMMA | Highly extended, predominantly trans |

| Characteristic Ratio (C_n) | ~8-9 | ~10-11 | > 12 (Predicted to be higher) |

| Chain Stiffness | Moderate | Higher | High |

The characteristic ratio (C_n) is a measure of chain stiffness; higher values indicate a more extended, stiffer chain.

Quantitative Structure-Property Relationship (QSPR) Modeling for Polymerization Parameters

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a monomer and a specific property, such as its polymerization reactivity. plos.org A QSPR model for methacrylate polymerization would use molecular descriptors calculated from the monomer's structure to predict parameters like the propagation rate constant (k_p) or reactivity ratios in copolymerization.

For this compound, relevant descriptors would include:

Topological Descriptors: Quantify the size, shape, and branching of the molecule.

Quantum-Chemical Descriptors: Derived from DFT calculations, such as charges on atoms or energies of molecular orbitals.

Steric Descriptors: Specifically chosen to quantify the bulkiness of the ester group (e.g., Taft steric parameter, Charton's steric parameter).

A QSPR model is developed by building a mathematical equation that links these descriptors to the property of interest for a series of related monomers. Once established, this model could be used to predict the polymerization behavior of new monomers without needing to perform lengthy experiments.

Table 4: Example of a QSPR Framework for Predicting Propagation Rate Constant (log k_p)

| Monomer Descriptor | Type | Expected Influence on log k_p for this compound |

| Molecular Weight | Constitutional | Negative correlation (heavier monomers are slower) |

| Steric Parameter (E_s) | Steric | Strong negative correlation (bulkier groups hinder propagation) |

| HOMO Energy | Quantum-Chemical | May correlate with monomer reactivity |

| Number of Rotatable Bonds | Topological | May correlate with conformational flexibility and reactivity |

The primary challenge in developing a QSPR model for this specific monomer is the need for a consistent dataset covering a wide range of methacrylates with varying side-chain structures.

Advanced Analytical and Characterization Techniques in Research on Poly 3,5,5 Trimethylhexyl Methacrylate

Spectroscopic Characterization for Polymer Structure Elucidation (Advanced NMR, IR, Raman)

Spectroscopic techniques are fundamental for confirming the chemical structure and determining the stereochemistry (tacticity) of poly(3,5,5-trimethylhexyl methacrylate).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H, ¹³C) and advanced two-dimensional (2D) NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for elucidating the detailed microstructure of polymethacrylates. semanticscholar.orgiupac.org In ¹H NMR, the complex resonances from the bulky 3,5,5-trimethylhexyl side chain appear in the aliphatic region (approx. 0.8-1.6 ppm), while the methoxy protons of the methacrylate (B99206) backbone are also clearly identifiable. ias.ac.in The chemical shifts of the quaternary carbon and the α-methyl group in the ¹³C NMR spectrum are particularly sensitive to the polymer's tacticity (the stereochemical arrangement of adjacent monomer units). iupac.org 2D NMR experiments help to unambiguously assign all proton and carbon signals and can quantify the triad (isotactic, syndiotactic, atactic) sequences along the polymer chain. semanticscholar.org

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify characteristic functional groups. researchgate.net For poly(this compound), the most prominent absorption band in the IR spectrum is the strong carbonyl (C=O) stretch of the ester group, typically appearing around 1730 cm⁻¹. researchgate.netspectroscopyonline.com Other key bands include the C-O-C stretching vibrations between 1100 and 1300 cm⁻¹ and the aliphatic C-H stretching vibrations from the backbone and the large alkyl side chain, observed between 2850 and 3000 cm⁻¹. researchgate.net Raman spectroscopy is complementary to IR and is particularly sensitive to the C-C backbone vibrations and symmetric stretching modes. bohrium.com While IR and Raman can confirm the successful polymerization of the monomer, detailed microstructural information is more readily obtained from NMR. researchgate.netbohrium.com

Table 1: Representative Spectroscopic Data for Poly(this compound) Structure Elucidation

| Technique | Feature | Expected Position/Chemical Shift | Structural Information |

| ¹H NMR | -CH₃ (trimethyl) | ~0.8-0.9 ppm | Side Chain |

| -CH₂-, -CH- | ~1.0-1.8 ppm | Side Chain & Backbone | |

| α-CH₃ | ~0.8-1.2 ppm | Backbone, Tacticity Sensitive | |

| -O-CH₂- | ~3.7-4.0 ppm | Side Chain Ester Linkage | |

| ¹³C NMR | Quaternary Carbon | ~44-46 ppm | Backbone, Tacticity Sensitive |

| C=O (Carbonyl) | ~176-178 ppm | Ester Group, Tacticity Sensitive | |

| FTIR | C=O Stretch | ~1730 cm⁻¹ | Ester Group |

| C-O-C Stretches | ~1140-1250 cm⁻¹ | Ester Group | |

| C-H Stretches | ~2870-2960 cm⁻¹ | Aliphatic Backbone & Side Chain | |

| Raman | C=O Stretch | ~1730 cm⁻¹ | Ester Group |

| C-C Backbone | ~800-900 cm⁻¹ | Polymer Backbone |

Chromatographic Analysis for Molecular Weight and Polydispersity Determination (GPC/SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of polymers. campoly.com The technique separates polymer chains based on their hydrodynamic volume in solution. polyanalytik.com A dilute solution of poly(this compound) in a suitable solvent like tetrahydrofuran (THF) is passed through a column packed with porous gel. campoly.com Larger polymer coils are excluded from the pores and elute faster, while smaller chains permeate the pores and elute later. campoly.com

The output is a chromatogram showing the distribution of molecular sizes. By calibrating the system with polymer standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)), the molecular weight averages of the sample can be determined. lcms.cz Key parameters obtained from GPC/SEC include:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that accounts for the contribution of larger molecules.

Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies that all polymer chains are of the same length (monodisperse). Conventional free-radical polymerization typically yields polymers with a PDI greater than 1.5.

Advanced GPC/SEC systems can incorporate multiple detectors, such as multi-angle light scattering (MALS) and viscometers, to determine absolute molecular weight without the need for column calibration and to provide information on polymer branching. polymerchar.com

Table 2: Typical GPC/SEC Parameters for Polymethacrylates

| Parameter | Description | Typical Value for Free Radical Polymerization |

| Mn ( g/mol ) | Number-Average Molecular Weight | 10,000 - 200,000 |

| Mw ( g/mol ) | Weight-Average Molecular Weight | 20,000 - 500,000 |

| PDI (Mw/Mn) | Polydispersity Index | 1.5 - 4.0 |

| Eluent | Mobile Phase Solvent | Tetrahydrofuran (THF) |

| Calibration | Standards Used for Correlation | Polystyrene or PMMA |

Thermal Analysis Techniques for Polymerization Behavior and Stability (DSC, TGA)

Thermal analysis techniques are crucial for characterizing the material's response to temperature changes, defining its processing window and service temperature limits.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. universallab.org For an amorphous polymer like poly(this compound), the most important feature observed in a DSC thermogram is the glass transition temperature (Tg). The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. plymouth.ac.uk The bulky and flexible 3,5,5-trimethylhexyl side chain acts as an internal plasticizer, increasing chain mobility and resulting in a significantly lower Tg compared to poly(methyl methacrylate) (PMMA), which has a much smaller methyl side group. netzsch.com

Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere. universallab.orgplymouth.ac.uk This analysis provides critical information about the thermal stability of the polymer and its decomposition profile. researchgate.net The TGA curve shows the onset temperature of degradation and the temperatures at which specific percentages of weight loss occur. The derivative of the TGA curve (DTG) highlights the temperature of the maximum decomposition rate. marquette.edu For polymethacrylates, thermal degradation typically proceeds via depolymerization, reverting to the monomer. researchgate.net

Table 3: Comparison of Thermal Properties of PMMA and Expected Properties of Poly(this compound)

| Property | Analytical Technique | Typical Value for PMMA | Expected Value for Poly(this compound) | Rationale for Difference |

| Glass Transition (Tg) | DSC | ~105 °C | < 0 °C | The long, bulky alkyl side chain increases free volume and chain mobility, lowering the Tg. |

| Onset of Degradation (Tonset) | TGA | ~280-300 °C | ~250-280 °C | Steric hindrance from the bulky side group may slightly lower the initial degradation temperature. |

| Temp. at Max. Decomposition Rate | TGA/DTG | ~380 °C | ~360-380 °C | The primary degradation mechanism (depolymerization) remains similar to PMMA. |

Microscopic and Morphological Investigations of Polymer Networks (SEM, TEM, AFM)

When poly(this compound) is cross-linked to form a polymer network, microscopic techniques are employed to investigate its three-dimensional structure and surface morphology.

Scanning Electron Microscopy (SEM): SEM is widely used to visualize the surface topography of materials. For a polymer network, SEM can reveal details about surface roughness, texture, and, if the sample is fractured, the internal porous structure. This is particularly useful for evaluating materials designed for applications like coatings or separation membranes.

Transmission Electron Microscopy (TEM): TEM provides much higher resolution than SEM and is used to study the internal morphology of a material. A very thin slice of the polymer network is observed by transmitting a beam of electrons through it. TEM is essential for visualizing the nanoscale features, such as the domain sizes in phase-separated polymer blends or the dispersion of nanoparticles within a polymer composite.

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can provide a three-dimensional surface profile. An AFM tip scans the polymer surface, and its deflection is measured to create a topographical map with nanoscale resolution. In addition to topography, AFM can operate in different modes to map local variations in properties like adhesion and stiffness across the polymer surface.

Rheological Characterization of Polymer Melts and Solutions for Mechanistic Insights

Rheology is the study of the flow and deformation of matter. For polymers, rheological characterization provides fundamental insights into their processability and viscoelastic nature. tainstruments.com Using a rheometer, the properties of poly(this compound) melts or concentrated solutions can be measured under controlled stress or strain.

Key rheological parameters include:

Complex Viscosity (η*): A measure of a material's resistance to flow under oscillatory shear. For polymer melts, viscosity typically decreases as the shear rate increases (a phenomenon known as shear thinning), which is a critical property for processes like injection molding and extrusion. tainstruments.com

Storage Modulus (G'): Represents the elastic component of the polymer's response, indicating its ability to store energy.

Loss Modulus (G''): Represents the viscous component, indicating the energy dissipated as heat during deformation.

The rheological behavior of poly(this compound) is strongly influenced by its high molecular weight and the presence of the long, bulky side chains, which can affect chain entanglements. lew.ro Temperature sweeps in oscillatory rheology can also be used to identify the glass transition, where a dramatic change in the moduli occurs. umons.ac.be These measurements are essential for designing and troubleshooting polymer processing operations. researchgate.net

Table 4: Key Rheological Parameters and Their Significance for Polymer Processing

| Parameter | Symbol | Description | Significance |

| Complex Viscosity | η* | Resistance to flow under oscillatory shear. | Determines ease of processing, required pressure in extrusion/molding. |

| Storage Modulus | G' | Elastic (solid-like) response; energy storage. | Relates to die swell and elastic recovery after deformation. |

| Loss Modulus | G'' | Viscous (liquid-like) response; energy dissipation. | Relates to the energy required to make the material flow. |

| Tan Delta (G''/G') | tan δ | Ratio of viscous to elastic response. | Indicates whether the material behaves more like a solid or a liquid. |

Environmental Degradation and Stability Mechanisms of Poly 3,5,5 Trimethylhexyl Methacrylate

Thermal Degradation Pathways and Kinetics

The thermal degradation of poly(alkyl methacrylates), including poly(3,5,5-trimethylhexyl methacrylate), is predominantly characterized by a depolymerization process, which is essentially the reverse of the polymerization reaction. polychemistry.com This process typically leads to the formation of the corresponding monomer, in this case, 3,5,5-trimethylhexyl methacrylate (B99206).

The general mechanism involves random scission of the main polymer chain, which creates macroradicals. polychemistry.com These radicals then depropagate, or "unzip," releasing monomer units. polychemistry.com This mechanism is responsible for the high yield of monomer recovery during pyrolysis, making it a potentially viable recycling method for methacrylic polymer waste. polychemistry.com

Studies on similar poly(alkyl methacrylates), such as poly(methyl methacrylate) (PMMA), show that the thermal degradation can occur in multiple steps, depending on the temperature and the presence of thermally weak points in the polymer chain, like initiator residues or chain-end groups. researchgate.net The initial, lower-temperature degradation step is often attributed to the scission of these weaker bonds, while higher temperatures lead to the random scission of the main polymer chain. researchgate.net

Table 1: Kinetic Parameters for Thermal Degradation of Poly(methyl methacrylate) (PMMA) at Different Heating Rates This table presents illustrative data for PMMA to provide context for the kinetic analysis of poly(alkyl methacrylates).

| Heating Rate (β, °C/min) | Activation Energy (Ea, kJ/mol) | Pre-exponential Factor (A, min⁻¹) | Reaction Order (n) |

| 5 | 180-210 | 2.88 x 10¹² | ~1 |

| 10 | 185-215 | 4.28 x 10¹² | ~1 |

| 15 | 190-220 | 4.24 x 10¹² | ~1 |

| 20 | 195-225 | 4.11 x 10¹² | ~1 |

Note: The values are typical ranges found in literature for PMMA and can vary based on molecular weight and experimental conditions. The reaction order is generally considered to be first-order for the main depolymerization process. researchgate.net

The degradation products for poly(alkyl methacrylates) are dominated by the corresponding monomer. polychemistry.com However, at very high temperatures, secondary reactions can lead to the formation of other by-products. polychemistry.com For poly(this compound), the primary product of thermal degradation is expected to be this compound monomer.

Photodegradation Processes and Stability under UV Irradiation

Exposure to ultraviolet (UV) radiation is a significant factor in the weathering and degradation of polymers used in outdoor applications. For poly(alkyl methacrylates), UV radiation, particularly in the presence of oxygen, initiates photo-oxidative degradation. researchgate.net This process leads to detrimental effects such as discoloration (yellowing), a reduction in mechanical strength, and the formation of surface defects like cracks and crazing. researchgate.netnih.gov

The photodegradation mechanism of poly(methyl methacrylate) (PMMA), a close structural analog, involves the absorption of UV photons, leading to the homolytic cleavage of bonds within the polymer. researchgate.net This can occur at the main carbon-carbon backbone or within the ester side groups. researchgate.net The formation of free radicals initiates a chain reaction process involving propagation and termination steps, ultimately resulting in chain scission and a decrease in molecular weight. nih.gov The formation of new chemical groups, such as hydroxyl and carbonyl groups, can be detected by spectroscopic methods like FTIR. researchgate.net

The stability of poly(this compound) under UV irradiation is influenced by the structure of the ester group. While the fundamental mechanism is similar to PMMA, the bulky, branched alkyl group may have subtle effects on the photostability.

Table 2: Effects of UV Irradiation on Poly(methyl methacrylate) (PMMA) as a Model for Poly(alkyl methacrylates) This table summarizes typical changes observed in PMMA upon exposure to UV light, which are indicative of the processes affecting poly(this compound).

| Property | Observation upon UV Exposure | Underlying Mechanism |

| Appearance | Yellowing, loss of transparency | Formation of chromophoric groups (e.g., carbonyls, conjugated double bonds). |

| Surface Integrity | Formation of cracks, crazing, dark spots. nih.gov | Chain scission leading to internal stresses and embrittlement. researchgate.net |

| Molecular Weight | Decrease in average molecular weight. govinfo.gov | Random chain scission and depolymerization. nih.gov |

| Chemical Structure | Formation of hydroxyl (-OH) and carbonyl (C=O) groups. researchgate.net | Photo-oxidation and side-chain reactions. researchgate.net |

Studies have shown a direct relationship between the duration of UV exposure and the extent of degradation in polymers. nih.gov The rate of photodegradation can also be influenced by the wavelength of the UV light, with higher energy (shorter wavelength) UV radiation generally causing more rapid degradation. govinfo.gov

Hydrolytic Stability and Degradation in Aqueous Environments

The hydrolytic stability of poly(this compound) is determined by the susceptibility of its ester linkages to cleavage by water. Generally, poly(alkyl methacrylates) are considered to have good hydrolytic stability in neutral aqueous environments at ambient temperatures. However, the rate of hydrolysis can be accelerated under acidic or basic conditions and at elevated temperatures. nih.gov

The hydrolysis reaction involves the cleavage of the ester bond, yielding a poly(methacrylic acid) backbone and the corresponding alcohol, 3,5,5-trimethylhexanol. This process is autocatalytic because the carboxylic acid groups formed can catalyze further hydrolysis. researchgate.net

The bulky, branched structure of the 3,5,5-trimethylhexyl group is expected to provide significant steric hindrance around the ester's carbonyl carbon. This steric shielding likely reduces the rate of nucleophilic attack by water, thus enhancing the hydrolytic stability of poly(this compound) compared to methacrylates with smaller, linear alkyl groups (e.g., poly(methyl methacrylate)).

Research on other sterically hindered poly(trialkylsilyl methacrylate)s has demonstrated that the nature of the alkyl group drastically affects hydrolysis rates. researchgate.net Polymers with bulkier silyl (B83357) groups exhibit slower hydrolysis. researchgate.net While the chemistry of silyl esters differs from alkyl esters, the principle of steric hindrance influencing the reaction rate is analogous.

If degradation occurs, it can proceed via two main mechanisms depending on the relative rates of water diffusion into the polymer matrix and the chemical reaction of hydrolysis:

Bulk Erosion: If water diffusion is faster than the hydrolysis reaction, the entire polymer matrix will absorb water, and degradation will occur throughout the material's volume.

Surface Erosion: If the hydrolysis reaction is faster than water diffusion, degradation will be confined to the surface of the material. researchgate.net

Given the hydrophobic nature of the 3,5,5-trimethylhexyl group, water diffusion into the polymer matrix is expected to be slow, suggesting that surface erosion would be the more probable hydrolytic degradation mechanism for poly(this compound).

Biodegradation Pathways and Mechanisms in Materials Science Contexts

Polymers with a pure carbon-carbon backbone, such as poly(this compound), are generally resistant to direct biodegradation by microorganisms. researchgate.net The high molecular weight and the lack of functional groups that are readily recognized by microbial enzymatic systems contribute to this resistance.

Biodegradation of such durable polymers is typically a very slow process that often requires prior abiotic degradation. researchgate.net Environmental factors like UV radiation and oxidation first break the polymer down into smaller fragments with lower molecular weights and introduce functional groups like carboxylic acids. researchgate.net These smaller, oxidized fragments are more bio-available and can be more susceptible to microbial attack. researchgate.net

The potential biodegradation pathway would involve microorganisms secreting extracellular enzymes that can act on the polymer fragments. The ester linkages in the side chains are the most likely points for enzymatic attack, potentially via esterase enzymes. This would cleave the side chain, forming poly(methacrylic acid) and 3,5,5-trimethylhexanol. The branched structure of 3,5,5-trimethylhexanol may also present a challenge for rapid microbial metabolism compared to simpler linear alcohols.

In the context of materials science, while poly(this compound) is not considered a biodegradable polymer, understanding these long-term degradation pathways is important for assessing its environmental persistence and the potential for the release of degradation products over extended periods. There is no evidence to suggest that poly(this compound) is designed for or undergoes rapid biodegradation.

Future Research Directions and Emerging Paradigms for 3,5,5 Trimethylhexyl Methacrylate

Sustainable Synthesis Routes and Green Polymerization Techniques

The chemical industry's shift towards sustainability has put a spotlight on the entire lifecycle of polymers, from monomer synthesis to polymerization and degradation. For 3,5,5-trimethylhexyl methacrylate (B99206), future research will likely prioritize the development of environmentally benign manufacturing processes.

Sustainable Synthesis: Current synthesis routes for methacrylates often rely on petrochemical feedstocks and energy-intensive processes. Future research is anticipated to explore bio-based feedstocks and greener catalytic systems. For instance, the development of monomers from renewable resources like terpenes and isosorbide (B1672297) is a growing field. researchgate.netacs.org Research into the sustainable production of isosorbide monomethacrylate has demonstrated the use of bio-based catalysts and solvent-free conditions, which could serve as a model for TMHMA synthesis. acs.org Similarly, chemo-enzymatic processes that utilize enzymes and ionic liquids are being developed for other methacrylates, like glycerol (B35011) carbonate methacrylate, offering high yields under mild conditions. rsc.org Adapting such enzymatic transesterification or biocatalytic methods could significantly lower the environmental footprint of TMHMA production.

Green Polymerization: Beyond monomer synthesis, the polymerization process itself is a key area for green innovation. Traditional free-radical polymerization often requires volatile organic compounds as solvents. Emulsion polymerization, which uses water as the dispersion medium, presents a more sustainable alternative and has been successfully used to create co-polymers from β-myrcene (a terpene) and various methacrylate monomers. researchgate.net Future investigations could focus on adapting emulsion or mini-emulsion polymerization techniques for TMHMA, potentially enabling the synthesis of aqueous polymer dispersions with tailored properties. Furthermore, controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over polymer architecture and are often more resource-efficient, opening pathways to well-defined TMHMA-based polymers and copolymers. uni-bayreuth.de

A summary of potential green approaches is presented below:

| Technique | Area of Application | Potential Benefit for TMHMA | Reference Example |

|---|---|---|---|

| Bio-based Catalysis | Monomer Synthesis | Reduced reliance on heavy metals; milder reaction conditions. | Use of potassium acetate (B1210297) for isosorbide monomethacrylate synthesis. acs.org |

| Chemo-enzymatic Synthesis | Monomer Synthesis | High selectivity and yield; use of renewable enzymes. | Enzymatic transesterification for glycerol carbonate methacrylate. rsc.org |

| Emulsion Polymerization | Polymerization | Use of water as a solvent, reducing VOC emissions. | Copolymerization of β-myrcene and isodecyl methacrylate. researchgate.net |

| Controlled Radical Polymerization | Polymerization | Precise control over polymer molecular weight and structure. | Synthesis of responsive block copolymers from poly(methyl methacrylate). uni-bayreuth.de |

Development of Responsive and Smart Materials

Smart materials, which can change their properties in response to external stimuli, are at the forefront of materials science. The incorporation of 3,5,5-trimethylhexyl methacrylate into polymer chains could be a strategic approach to modulate the responsiveness of such materials.

The bulky, hydrophobic nature of the 3,5,5-trimethylhexyl side chain can be exploited to influence the phase behavior of polymers in solution. For example, research has shown that poly(methyl methacrylate) can be chemically modified to create polymers that respond to pH, temperature, and CO2. uni-bayreuth.de By copolymerizing TMHMA with stimuli-responsive monomers, such as N-isopropylacrylamide (for temperature) or acrylic acid (for pH), it may be possible to fine-tune the critical solution temperature or pH transition point. The hydrophobic bulk of TMHMA could enhance the sharpness of these transitions or introduce novel phase behaviors.

Another promising area is the development of responsive surfaces. Post-polymerization modification techniques can be used to introduce functional groups onto methacrylate-based polymer surfaces. uni-bayreuth.de A surface coated with a TMHMA-containing copolymer could be designed to alter its wettability or adhesive properties in response to a specific trigger. This could be particularly useful for creating self-cleaning coatings or biomedical devices that can control cell adhesion. For instance, pH-responsive nanocomposites based on other methacrylate copolymers have been successfully developed for controlled drug delivery applications. researchgate.net The inclusion of TMHMA in such systems could modify the drug release kinetics by altering the hydrophobicity and swelling behavior of the polymer matrix.

Advanced Hybrid Materials and Composites

The combination of organic polymers with inorganic materials at the nanoscale creates hybrid materials and composites with properties that can surpass those of the individual components. This compound can serve as a key organic component in such advanced materials.